molecular formula C22H22N2O2S2 B11443241 Methyl 3-{[benzyl(2-phenylethyl)carbamothioyl]amino}thiophene-2-carboxylate

Methyl 3-{[benzyl(2-phenylethyl)carbamothioyl]amino}thiophene-2-carboxylate

Cat. No.: B11443241
M. Wt: 410.6 g/mol
InChI Key: LGMDHHIBXNIMKS-UHFFFAOYSA-N
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Description

Methyl 3-{[benzyl(2-phenylethyl)carbamothioyl]amino}thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[benzyl(2-phenylethyl)carbamothioyl]amino}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This process includes the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C, yielding the desired thiophene derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave reactors to ensure uniform heating and efficient reaction rates. The use of continuous flow reactors can also be employed to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[benzyl(2-phenylethyl)carbamothioyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[benzyl(2-phenylethyl)carbamothioyl]amino}thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can be useful in cancer research.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes

Mechanism of Action

The mechanism of action of Methyl 3-{[benzyl(2-phenylethyl)carbamothioyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[benzyl(2-phenylethyl)carbamothioyl]amino}thiophene-2-carboxylate is unique due to its complex structure, which allows for multiple functionalization sites. This complexity enhances its potential as a versatile building block in organic synthesis and its efficacy as a therapeutic agent .

Properties

Molecular Formula

C22H22N2O2S2

Molecular Weight

410.6 g/mol

IUPAC Name

methyl 3-[[benzyl(2-phenylethyl)carbamothioyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C22H22N2O2S2/c1-26-21(25)20-19(13-15-28-20)23-22(27)24(16-18-10-6-3-7-11-18)14-12-17-8-4-2-5-9-17/h2-11,13,15H,12,14,16H2,1H3,(H,23,27)

InChI Key

LGMDHHIBXNIMKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)N(CCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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